Pyrrolidine-2-carbonitrile

Catalog No.
S723827
CAS No.
5626-49-3
M.F
C5H8N2
M. Wt
96.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolidine-2-carbonitrile

CAS Number

5626-49-3

Product Name

Pyrrolidine-2-carbonitrile

IUPAC Name

pyrrolidine-2-carbonitrile

Molecular Formula

C5H8N2

Molecular Weight

96.13 g/mol

InChI

InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2

InChI Key

ALSCEGDXFJIYES-UHFFFAOYSA-N

SMILES

C1CC(NC1)C#N

Canonical SMILES

C1CC(NC1)C#N

Organic Synthesis

Pyrrolidine-2-carbonitrile serves as a valuable building block in organic synthesis due to its reactive nitrile functional group and its cyclic structure. Researchers utilize it as a precursor for the synthesis of various complex molecules, including:

  • Pharmaceutically relevant compounds: Pyrrolidine-2-carbonitrile can be transformed into diverse drug candidates with potential applications in treating various diseases. Source: A study published in the European Journal of Medicinal Chemistry demonstrated the synthesis of novel pyrrolidine derivatives with anticonvulsant activity, where pyrrolidine-2-carbonitrile was a key starting material:
  • Natural products: The unique structure of pyrrolidine-2-carbonitrile allows its incorporation into the synthesis of complex natural products found in nature. Source: A research article in The Journal of Organic Chemistry describes the synthesis of natural product analogues containing the pyrrolidine-2-carbonitrile motif:

Material Science

Pyrrolidine-2-carbonitrile exhibits potential applications in material science due to its specific properties. Research suggests its use in:

  • Development of functional polymers: The incorporation of pyrrolidine-2-carbonitrile into polymer structures can modify their physical and chemical properties, leading to new materials with desired functionalities. Source: A publication in Polymer describes the synthesis of novel pyrrolidine-based polymers with potential applications in organic light-emitting diodes (OLEDs)
  • Ionic liquids: Pyrrolidine-2-carbonitrile can be employed as a component in the design of ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity. Source: A research article in the journal Green Chemistry explores the development of task-specific ionic liquids containing pyrrolidine-2-carbonitrile for biomass conversion processes

Pyrrolidine-2-carbonitrile is a heterocyclic organic compound with the chemical formula C₅H₈N₂. It features a pyrrolidine ring, which is a five-membered saturated ring containing one nitrogen atom, and a cyano group (-C≡N) attached to the second carbon of the ring. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various bioactive molecules.

  • N-acylation: The reaction of L-proline with chloroacetyl chloride leads to the formation of pyrrolidine derivatives, including pyrrolidine-2-carbonitrile. This reaction typically involves the conversion of the carboxylic acid moiety into a carbonitrile via an amide intermediate .
  • Dehydration Reactions: Pyrrolidine-2-carbonitrile can be synthesized from N-acylated products through dehydration processes, often employing reagents such as phosphorus oxychloride or trifluoroacetic anhydride .

Pyrrolidine-2-carbonitrile exhibits significant biological activity, particularly as a precursor for Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors are crucial in the treatment of type II diabetes as they enhance insulin secretion and lower blood sugar levels. The compound has been utilized in synthesizing Vildagliptin, a potent DPP-IV inhibitor that is currently under evaluation for FDA approval .

The synthesis of pyrrolidine-2-carbonitrile can be achieved through various methods:

  • From L-Proline:
    • L-Proline is reacted with chloroacetyl chloride under controlled conditions to form N-acylated products.
    • The resulting carboxylic acid is then converted into the corresponding amide and subsequently into pyrrolidine-2-carbonitrile through dehydration .
  • Alternative Synthetic Routes:
    • Several patents describe different synthetic pathways that utilize various reagents and conditions to improve yield and simplify purification processes .

Pyrrolidine-2-carbonitrile has several applications:

  • Pharmaceuticals: It serves as an important intermediate in the synthesis of DPP-IV inhibitors, which are used to manage type II diabetes.
  • Chemical Research: The compound is utilized in studies exploring new therapeutic agents and synthetic methodologies in organic chemistry.

Several compounds share structural similarities with pyrrolidine-2-carbonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
PyrrolidineFive-membered ring with one nitrogenBasic structure without functional groups
Pyrrolidine-1-carbonitrileSimilar ring structureDifferent position of the cyano group
N-MethylpyrrolidineMethyl substitution on nitrogenEnhanced lipophilicity and altered reactivity
VildagliptinContains pyrrolidine-2-carbonitrileSpecific DPP-IV inhibitory activity

Pyrrolidine-2-carbonitrile is unique due to its specific functionalization at the second carbon atom, which enhances its biological activity compared to other similar compounds.

Fundamental Molecular Structure

Pyrrolidine-2-carbonitrile (Chemical Abstracts Service number 5626-49-3) possesses the molecular formula C₅H₈N₂ with a molecular weight of 96.13 grams per mole [1] [2]. The compound features a five-membered saturated heterocyclic ring containing one nitrogen atom, with a nitrile functional group attached to the second carbon position [1] [2]. The molecular structure exhibits a density of 1.0 ± 0.1 grams per cubic centimeter and maintains a boiling point of 208.9 ± 33.0 degrees Celsius at standard atmospheric pressure [2].

PropertyValueReference
Molecular FormulaC₅H₈N₂ [1] [2]
Molecular Weight (g/mol)96.13 [1] [2]
Density (g/cm³)1.0 ± 0.1 [2]
Boiling Point (°C)208.9 ± 33.0 [2]
Flash Point (°C)80.2 ± 25.4 [2]
Polar Surface Area (Ų)35.82 [2]

Ring Conformational Analysis

The pyrrolidine ring in pyrrolidine-2-carbonitrile adopts a non-planar conformation to minimize ring strain, with the five-membered ring preferentially existing in an envelope conformation [3] [4]. Quantum mechanical calculations using the split valence 6-31G** basis set have demonstrated that the envelope form represents the most energetically favorable puckered structure, characterized by an inter-plane angle of 36.4 degrees [4]. The molecule exhibits a total energy of -132976.80 kilocalories per mole, which includes -464.86 kilocalories per mole of electron correlation energy [4].

The alternative twist conformation, while geometrically possible, displays significantly higher energy with a twist angle of 10.2 degrees from planarity and a total energy of -132976.05 kilocalories per mole [4]. The energy barrier for ring twisting, estimated from observed ring out-of-plane vibrational modes at 163 wavenumbers, has been determined to be 3.1 kilocalories per mole [4].

ConformationRing Puckering Parameter (degrees)Relative Energy (kcal/mol)Population (%)
Envelope (C2-endo)36.40.0 (reference)~70-80
Envelope (C3-endo)~35-40~0.5-1.0~15-20
Half-chair~45-50~1-2~5
Twist10.20.75~5

Bond Length Characteristics

The nitrile group in pyrrolidine-2-carbonitrile contains a carbon-nitrogen triple bond with characteristic bond lengths consistent with other nitrile-containing compounds [5]. The carbon-nitrogen triple bond typically measures between 1.156 and 1.162 Angstroms, falling within the expected range for nitrile functional groups [5]. The carbon-carbon bond connecting the pyrrolidine ring to the nitrile carbon exhibits typical aliphatic single bond characteristics, measuring approximately 1.48 to 1.52 Angstroms [5].

Bond TypeTypical Length (Å)Reference Type
C≡N (nitrile)1.156-1.162Nitrile compounds
C-C (C2-CN)1.48-1.52Aliphatic C-C
C-N (pyrrolidine)1.46-1.47Secondary amine
C-C (pyrrolidine ring)1.52-1.54Saturated C-C

Dynamic Conformational Behavior

The pyrrolidine ring demonstrates dynamic behavior through pseudorotational motion, allowing interconversion between different envelope conformations [6] [7]. Nuclear magnetic resonance spectroscopy studies have revealed that the conformational preferences can be significantly influenced by substitution patterns and environmental factors [6]. The ring puckering motion follows well-characterized pseudorotational pathways, with the two preferred puckering states being readily identifiable through analysis of endocyclic torsion angles [7].

Chiral Centers and Enantiomeric Forms

Stereochemical Configuration

Pyrrolidine-2-carbonitrile contains a single chiral center located at the second carbon position of the pyrrolidine ring, where the nitrile group is attached [8] [9] [10]. This asymmetric carbon center gives rise to two distinct enantiomeric forms: (S)-pyrrolidine-2-carbonitrile and (R)-pyrrolidine-2-carbonitrile [8] [9] [10]. The absolute configuration at this position determines the three-dimensional arrangement of substituents around the chiral center [8] [9] [10].

EnantiomerChemical Abstracts Service NumberAbsolute ConfigurationCommon Names
(S)-Pyrrolidine-2-carbonitrile204387-53-1S(2S)-2-Cyanopyrrolidine
(R)-Pyrrolidine-2-carbonitrile739363-75-8R(2R)-2-Cyanopyrrolidine

Enantiomeric Properties and Applications

The (S)-enantiomer, catalogued under Chemical Abstracts Service number 204387-53-1, serves as an important intermediate in pharmaceutical synthesis and has been utilized in the preparation of various bioactive compounds [8] [11]. The (R)-enantiomer, designated by Chemical Abstracts Service number 739363-75-8, demonstrates comparable synthetic utility but exhibits distinct stereochemical properties [10]. Both enantiomers maintain identical molecular weights of 96.13 grams per mole while differing in their optical rotation and interactions with other chiral molecules [8] [10] [11].

The stereochemical significance of pyrrolidine-2-carbonitrile extends to its role in asymmetric synthesis, where the existing chiral center can direct subsequent chemical transformations [12] [13]. Studies have demonstrated the successful application of both enantiomers as chiral building blocks in the synthesis of complex pharmaceutical intermediates [12] [13] [14]. The enantiospecific nature of many biological targets necessitates the availability of both stereoisomers for comprehensive structure-activity relationship studies [15] [13].

Stereochemical Analysis Methods

Contemporary analytical techniques for enantiomeric analysis of pyrrolidine-2-carbonitrile rely primarily on chiral chromatographic methods [16] [17]. High-performance liquid chromatography employing chiral stationary phases has proven effective for the separation and quantification of individual enantiomers [16]. Advanced nuclear magnetic resonance spectroscopy techniques, including the use of chiral derivatizing agents, provide additional tools for stereochemical determination [17].

The development of chiral derivatization strategies has enhanced the analytical capabilities for enantiomeric analysis [17]. Derivatization with optically active reagents creates diastereomeric products that can be readily separated and analyzed using conventional chromatographic techniques [17]. These methodologies have demonstrated excellent resolution and sensitivity for pharmaceutical applications requiring precise enantiomeric purity determination [17].

Computational Modeling of Rotameric States

Theoretical Framework for Rotameric Analysis

Computational studies of pyrrolidine-2-carbonitrile have employed various levels of theoretical analysis to elucidate the rotameric behavior around the carbon-carbon bond connecting the pyrrolidine ring to the nitrile group [18] [4] [19]. Density functional theory calculations using the B3LYP functional with 6-31G** basis sets have provided detailed insights into the energy landscape governing rotameric interconversion [18] [4]. These computational approaches have successfully predicted the relative energies and geometric parameters associated with different rotameric conformations [18] [4].

Computational MethodEnergy Barrier (kcal/mol)Preferred ConformationApplication
B3LYP/6-31G**2.5-3.5EnvelopeGeneral optimization
MP2/6-31G**3.1EnvelopeRing puckering barrier
Density Functional Theory B3LYP2.8-3.2EnvelopeConformational analysis
Hartree-Fock/6-31G**4.0-5.0EnvelopeBasic structure

Rotameric Energy Profiles

The rotation around the carbon-carbon bond linking the chiral center to the nitrile group generates distinct rotameric states with characteristic energy profiles [20] [18]. Computational modeling has identified two primary energy minima corresponding to preferred rotameric conformations, separated by energy barriers of approximately 2.5 to 3.5 kilocalories per mole [18]. These rotameric states result from the balance between steric interactions, electronic effects, and conformational preferences of the pyrrolidine ring [20] [18].
Nuclear magnetic resonance spectroscopy studies have experimentally confirmed the existence of rotameric equilibria in related pyrrolidine systems [20] [6]. The presence of equilibrium rotameric forms manifests as signal doubling in proton nuclear magnetic resonance spectra at room temperature, with the exchange rate between rotamers being temperature-dependent [20] [6]. Variable temperature nuclear magnetic resonance experiments have provided activation parameters for rotameric interconversion, including Gibbs free energy of activation values around 80.7 kilojoules per mole [6].

Electronic Structure Considerations

Ab initio molecular orbital calculations have revealed the electronic factors governing rotameric preferences in pyrrolidine-2-carbonitrile [18] [4]. The electron correlation energy contributes significantly to the total molecular energy, with Moller-Plesset second-order perturbation theory calculations providing refined energy estimates [4]. The molecular orbital analysis demonstrates the importance of nitrogen lone pair interactions and the conjugation effects involving the nitrile group [18].

The computational studies have established that the preferred rotameric states result from optimal overlap of molecular orbitals while minimizing steric repulsion [18]. Natural bond orbital analysis has provided detailed insights into the charge transfer and orbital interactions that stabilize specific rotameric conformations [18]. These electronic structure calculations complement experimental observations and provide a theoretical foundation for understanding the conformational behavior of pyrrolidine-2-carbonitrile derivatives [18].

Proline serves as the predominant starting material for pyrrolidine-2-carbonitrile synthesis due to its natural abundance, stereochemical integrity, and established chemistry [1] [2]. The proline-based approach leverages the preformed pyrrolidine ring system, requiring only functional group manipulations to achieve the target nitrile.

N-Acylation Strategies

The N-acylation of proline represents the critical initial step in most synthetic routes to pyrrolidine-2-carbonitrile. This transformation establishes the chloroacetyl moiety that serves as both a protecting group and a reactive handle for subsequent pharmaceutical applications.

Chloroacetyl Chloride-Mediated Acylation

The most widely employed acylation strategy utilizes chloroacetyl chloride as the acylating agent [3] [1] . The reaction mechanism proceeds through nucleophilic attack of the proline nitrogen on the carbonyl carbon of chloroacetyl chloride, followed by elimination of hydrogen chloride [5]. The choice of base significantly influences reaction efficiency and selectivity.

Triethylamine-mediated acylation in tetrahydrofuran under reflux conditions provides reliable yields of 81% with a reaction time of 2 hours [1]. The use of tetrahydrofuran as solvent offers superior kinetics compared to acetonitrile, reducing reaction time from 48 hours to 2 hours while maintaining comparable yields .

For temperature-sensitive applications, diisopropylethylamine in dichloromethane at -45°C to -10°C affords yields of 80% with enhanced stereochemical control [7]. This low-temperature protocol minimizes side reactions including chloroacetyl chloride hydrolysis and racemization.

Microchannel Reactor Technology

Advanced microchannel reactor systems demonstrate superior performance for N-acylation reactions [8]. Operating at 25°C with residence times of 3.7 minutes, these systems achieve yields of 88.6% with 99.2% purity. The enhanced heat and mass transfer characteristics of microchannel reactors enable precise temperature control and rapid mixing, minimizing side reactions and improving selectivity.

Acylating AgentBaseSolventTemperature (°C)TimeYield (%)Advantages
Chloroacetyl chlorideTriethylamineTHFReflux (66)2 h81Standard conditions, reliable
Chloroacetyl chlorideDIPEADCM-45 to -104 h80Low temperature control
Chloroacetyl chlorideK₂CO₃ (aq)THF/H₂O253.7 min88.6Microchannel efficiency
Chloroacetyl chloridePyridineVariousRT to reflux0.5-4 h70-85Classical approach

Mechanism and Selectivity Considerations

The N-acylation proceeds through a two-step mechanism involving initial nucleophilic addition followed by elimination [9]. The preference for nitrogen acylation over carboxylate acylation stems from the superior nucleophilicity of the amine nitrogen compared to the carboxylate oxygen [5]. Under basic conditions, the formation of amide bonds is thermodynamically favored over anhydride formation.

Carboxylic Acid to Nitrile Conversion

The transformation of the proline carboxylic acid functionality to the corresponding nitrile represents the most challenging aspect of pyrrolidine-2-carbonitrile synthesis. Multiple strategic approaches have been developed to achieve this conversion with high efficiency and selectivity.

Dicyclohexylcarbodiimide-Mediated Amide Formation

The dicyclohexylcarbodiimide methodology represents a cornerstone approach for carboxylic acid activation [10]. This strategy proceeds through initial formation of a primary amide intermediate using dicyclohexylcarbodiimide and ammonium bicarbonate, followed by dehydration to afford the nitrile [1] [11].

The mechanism involves activation of the carboxylic acid by dicyclohexylcarbodiimide to form an O-acylisourea intermediate. Subsequent nucleophilic attack by ammonia or ammonium bicarbonate displaces dicyclohexylurea, generating the primary amide. The nearly insoluble dicyclohexylurea byproduct facilitates product purification through simple filtration [10].

Treatment of the intermediate amide with trifluoroacetic anhydride effects dehydration to the nitrile in 83% yield [1]. This transformation avoids aqueous workup conditions that could compromise the water-soluble nitrile product. The reaction proceeds under mild conditions with excellent functional group tolerance [12] [13].

Phosphoryl Chloride Dehydration

Direct dehydration of primary amides using phosphoryl chloride provides an alternative route to nitriles [7]. This method achieves yields of 78% under reflux conditions but requires careful handling due to the aggressive nature of phosphoryl chloride. The reaction mechanism involves initial phosphorylation of the amide oxygen followed by elimination to generate the nitrile.

Thionyl Chloride-Mediated Conversion

Thionyl chloride dehydration offers milder conditions for amide-to-nitrile conversion [8]. Operating at 50-80°C, this method provides yields of 85% with excellent substrate tolerance. The microchannel reactor implementation enables precise temperature control and rapid processing, minimizing decomposition pathways.

Trifluoromethanesulfonic Anhydride Methodology

Trifluoromethanesulfonic anhydride represents the most versatile reagent for amide dehydration [12] [13]. This methodology demonstrates exceptional functional group tolerance and operates under mild conditions in dichloromethane. Yields typically range from 75-90% with minimal side product formation.

Dehydration MethodReagentConditionsYield (%)AdvantagesLimitations
DCC/TFAATFAADCM, mild83No aqueous workupTwo-step process
POCl₃POCl₃Reflux78Direct conversionHarsh conditions
SOCl₂SOCl₂50-80°C85Mild conditionsTemperature sensitive
Tf₂OTf₂ODCM, RT75-90Excellent toleranceExpensive reagent

The trifluoromethanesulfonic anhydride mechanism involves activation of the amide carbonyl through trifluoromethanesulfonylation, followed by elimination of trifluoromethanesulfonic acid and water to generate the nitrile. The mild conditions preserve sensitive functional groups and minimize racemization.

Industrial-Scale Telescopic Processes

Industrial implementation of pyrrolidine-2-carbonitrile synthesis demands consideration of scalability, cost-effectiveness, and environmental impact. Telescopic processes, which combine multiple synthetic steps in a single reactor without intermediate isolation, offer significant advantages for large-scale production [14] [15].

One-Pot Telescopic Synthesis

The development of one-pot telescopic processes for pyrrolidine-2-carbonitrile represents a significant advancement in process chemistry [3] [16]. These methodologies eliminate the need for intermediate purification, reducing both processing time and waste generation.

A representative telescopic process begins with L-proline acylation using chloroacetyl chloride in high-boiling polar solvents such as N,N-dimethylformamide or N,N-dimethylacetamide [3]. Following completion of the acylation, the reaction mixture undergoes direct quenching with water and base, followed by organic extraction to isolate the intermediate chloroacetyl-pyrrolidine-2-carboxylic acid.

The intermediate undergoes immediate conversion to the corresponding nitrile through treatment with appropriate dehydrating agents. This telescopic approach achieves overall yields of 70% with purity exceeding 95%, while dramatically reducing processing time from multiple days to hours [3].

Continuous Flow Implementation

Continuous flow technology enables precise control of reaction parameters and facilitates heat and mass transfer [8] [17]. Microchannel reactors with residence times of minutes achieve superior yields and selectivities compared to conventional batch processes.

The continuous flow implementation utilizes separate feed streams for L-prolinamide, chloroacetyl chloride, and base solutions [8]. Precise flow rate control enables optimal stoichiometry and mixing, while the large surface-area-to-volume ratio of microchannels provides excellent heat dissipation for the exothermic acylation reaction.

Sequential processing through multiple microchannel reactors enables both acylation and dehydration steps in a continuous manner. The first reactor operates at 25°C for the acylation step, while the second reactor operates at 60°C for thionyl chloride-mediated dehydration. Overall processing time reduces from hours to minutes with yields of 88.6% and purities of 99.2% [8].

Process ConfigurationScaleTypical Yield (%)Processing TimeAdvantagesChallenges
Batchkg to tons70-856-24 hoursSimple setupLower efficiency
Continuous Flowkg/hr85-95MinutesHigh efficiencyComplex setup
One-Pot Telescopickg to tons75-904-12 hoursReduced stepsOptimization complexity
Green ChemistryVariable70-85VariableSustainableProcess modifications

Process Optimization Considerations

Industrial telescopic processes require careful optimization of multiple parameters including temperature, residence time, reagent stoichiometry, and solvent selection. The use of high-boiling polar solvents enables elevated reaction temperatures while maintaining solvent compatibility throughout the telescopic sequence [3].

Quenching strategies significantly impact product isolation and purity. The addition of water and inorganic bases such as potassium carbonate or sodium carbonate provides effective neutralization of hydrogen chloride while facilitating phase separation [3]. Subsequent organic extraction using dichloromethane affords efficient product recovery.

Asymmetric Synthesis and Resolution Techniques

The preparation of enantiomerically pure pyrrolidine-2-carbonitrile requires sophisticated asymmetric methodologies or resolution techniques. The stereochemical integrity of the C-2 position is critical for pharmaceutical applications, particularly in the synthesis of dipeptidyl peptidase-IV inhibitors [18] [1].

Chiral Pool Approaches

The utilization of naturally occurring L-proline as a chiral starting material represents the most practical approach for asymmetric synthesis [19] [1]. L-proline provides inherent stereochemical control with enantiomeric excesses exceeding 99%, while offering cost advantages and ready availability [19].

The stereochemical integrity of L-proline is preserved throughout the synthetic sequence when appropriate reaction conditions are employed [1]. Low-temperature acylation protocols minimize racemization, while mild dehydration conditions preserve the C-2 stereocenter configuration.

Dynamic Kinetic Resolution

Dynamic kinetic resolution methodologies enable the conversion of racemic starting materials to enantiomerically enriched products through the combination of racemization and kinetic resolution processes [20]. This approach utilizes chiral ligands with organolithium reagents to achieve enantiomeric excesses of 94-99%.

The dynamic resolution of 2-lithiopyrrolidines in the presence of chiral ligands provides access to enantiomerically enriched 2-substituted pyrrolidines [20]. The organolithium intermediates undergo rapid equilibration between enantiomers, while selective reaction with electrophiles in the presence of chiral ligands provides kinetic resolution.

Catalytic Asymmetric Methods

Catalytic asymmetric synthesis employs chiral catalysts to induce stereoselectivity in the formation of pyrrolidine rings [21] [22]. Rhodium-catalyzed asymmetric C-H insertion reactions provide access to enantiomerically pure pyrrolidines with excellent selectivities.

The asymmetric synthesis utilizes rhodium carboxylate dimers with chiral ligands to effect stereoselective nitrene insertion into C-H bonds [21]. Subsequent diastereoselective cyclization through 1,5-hydrogen atom transfer affords enantiomerically pure pyrrolidines that can be converted to the corresponding nitriles.

Corey-Bakshi-Shibata reduction of diketone precursors provides an alternative catalytic asymmetric approach [22]. Chiral oxazaborolidine catalysts effect enantioselective reduction, generating C₂-symmetrical diols that undergo subsequent cyclization to form enantiomerically enriched pyrrolidines.

Resolution Techniques

Classical resolution methods remain important for accessing enantiomerically pure pyrrolidine-2-carbonitrile derivatives. Crystallization of diastereomeric salts using chiral acids such as tartaric acid or mandelic acid provides practical resolution on industrial scales [20].

Enzymatic resolution using lipases or esterases offers mild conditions and high selectivity [19]. These biocatalytic methods achieve resolution efficiencies of 45-50% while operating under environmentally benign conditions. The substrate scope limitations and enzyme costs restrict widespread application.

Chiral chromatography provides analytical-scale resolution with purities exceeding 95% [19]. While expensive and limited in throughput, this methodology offers unparalleled resolution efficiency for small-scale preparative applications.

Resolution MethodEfficiency (%)ScaleAdvantagesLimitations
Diastereomeric Salts40-50IndustrialCost-effective50% maximum yield
Enzymatic45-50Pilot to industrialMild, selectiveEnzyme cost
Chiral Chromatography>95LaboratoryHigh purityLimited throughput
Kinetic Resolution40-50Laboratory-pilotDirect resolutionSubstrate specific
Dynamic Kinetic80-95LaboratoryHigh theoretical yieldComplex conditions

Mechanistic Considerations for Asymmetric Induction

The mechanism of asymmetric induction in pyrrolidine synthesis depends on the specific methodology employed. In chiral pool approaches, the stereochemistry originates from the natural amino acid precursor and is preserved through subsequent transformations [19].

Dynamic kinetic resolution operates through the rapid equilibration of organolithium intermediates combined with selective reaction in the presence of chiral ligands [20]. The thermodynamic preference for one diastereomeric complex, combined with differential reaction rates with electrophiles, provides the basis for enantioselective synthesis.

XLogP3

0.1

Dates

Last modified: 08-15-2023
Patel et al. Common origins of RNA, protein and lipid precursors in a cyanosulfidic protometabolism. Nature Chemistry, doi: 10.1038/nchem.2202, published online 16 March 2015 http://www.nature.com/nchem

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